molecular formula C15H21N7OS B14933666 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B14933666
M. Wt: 347.4 g/mol
InChI Key: YGITWXRPJPEFSD-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group and an acetamide moiety linked to a cyclohexyl-tetrazole unit.

Properties

Molecular Formula

C15H21N7OS

Molecular Weight

347.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C15H21N7OS/c23-12(17-14-19-18-13(24-14)11-4-5-11)8-15(6-2-1-3-7-15)9-22-10-16-20-21-22/h10-11H,1-9H2,(H,17,19,23)

InChI Key

YGITWXRPJPEFSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NN=C(S2)C3CC3)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and tetrazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The thiadiazole core in the target compound distinguishes it from thiazole- or hydrazinecarboxamide-based analogs.
  • Substituent Impact : The cyclohexyl-tetrazole group may confer improved metabolic stability over benzodioxol-containing analogs , as tetrazoles resist oxidative degradation better than benzodioxol rings.
  • Stereochemical Confirmation : Like the compound in , the (E)-configuration of the imine group in the target molecule is likely critical for its bioactivity, as stereochemistry often dictates receptor binding .

Research Findings and Limitations

  • Synthetic Challenges : The synthesis of the target compound likely involves multi-step regioselective reactions, akin to the X-ray-confirmed synthesis of the benzodioxol derivative .
  • Pharmacokinetic Predictions : Computational models suggest the tetrazole group improves solubility (logP ~2.1) compared to imidazole-containing analogs (logP ~3.5) .
  • Data Gaps : Direct comparative studies on enzymatic inhibition or toxicity are absent. Existing data for analogs emphasize the need for empirical validation of the target compound’s efficacy and safety.

Biological Activity

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The thiadiazole ring system has been recognized for its potential in developing therapeutic agents, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article explores the biological activity of this compound, presenting data from various studies and highlighting its mechanisms of action.

  • Molecular Formula : C17H18N4OS
  • Molecular Weight : 326.42 g/mol
  • CAS Number : 1219566-97-8

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that derivatives of thiadiazole exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown inhibition rates exceeding 50% against strains such as E. coli and S. aureus at concentrations around 100 μg/mL .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundPathogenInhibition Rate (%)Concentration (μg/mL)
51mXanthomonas oryzae30100
52eBacillus subtilis56100
52kStaphylococcus aureus65100

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a study involving the MDA-MB-231 breast cancer cell line, certain thiadiazole derivatives exhibited IC50 values lower than that of the standard drug cisplatin, indicating higher efficacy in inhibiting cancer cell growth .

Table 2: Anticancer Activity

CompoundCell LineIC50 (μM)Control (Cisplatin) IC50 (μM)
Thiadiazole Derivative AMDA-MB-2313.35
Thiadiazole Derivative BHEK293T42.6752.63

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the ability of thiadiazole derivatives to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity makes them potential candidates for treating inflammatory diseases .

The biological activity of this compound involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with cell growth and inflammation.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signal transduction pathways, affecting cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Regulation : Some studies suggest that thiadiazoles may modulate oxidative stress levels in cells, contributing to their anticancer and antimicrobial effects.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole compounds in clinical settings:

  • Case Study 1 : A clinical trial assessing a thiadiazole derivative for treating bacterial infections showed a significant reduction in infection rates compared to standard treatments.
  • Case Study 2 : Research involving cancer patients treated with thiadiazole-based therapies indicated improved survival rates and reduced tumor sizes compared to conventional chemotherapy.

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